molecular formula C9H8BrClN2 B13046768 (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile

(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile

Cat. No.: B13046768
M. Wt: 259.53 g/mol
InChI Key: NJCDNTRWTNOAJZ-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile typically involves multi-step organic reactions. One possible route could be:

    Starting Material: 2-bromo-6-chlorobenzaldehyde.

    Step 1: Formation of an intermediate by reacting 2-bromo-6-chlorobenzaldehyde with a suitable nitrile source under basic conditions.

    Step 2: Reduction of the intermediate to introduce the amino group, possibly using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with new functional groups replacing the bromo or chloro groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Biological Activity:

Medicine

    Drug Development: Exploration as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, bromo, and chloro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile: Similar structure with a fluorine atom instead of chlorine.

    (3R)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrile: Similar structure with a methyl group instead of chlorine.

Uniqueness

The unique combination of bromo and chloro substituents in (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

(3R)-3-amino-3-(2-bromo-6-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrClN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m1/s1

InChI Key

NJCDNTRWTNOAJZ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@@H](CC#N)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CC#N)N)Cl

Origin of Product

United States

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